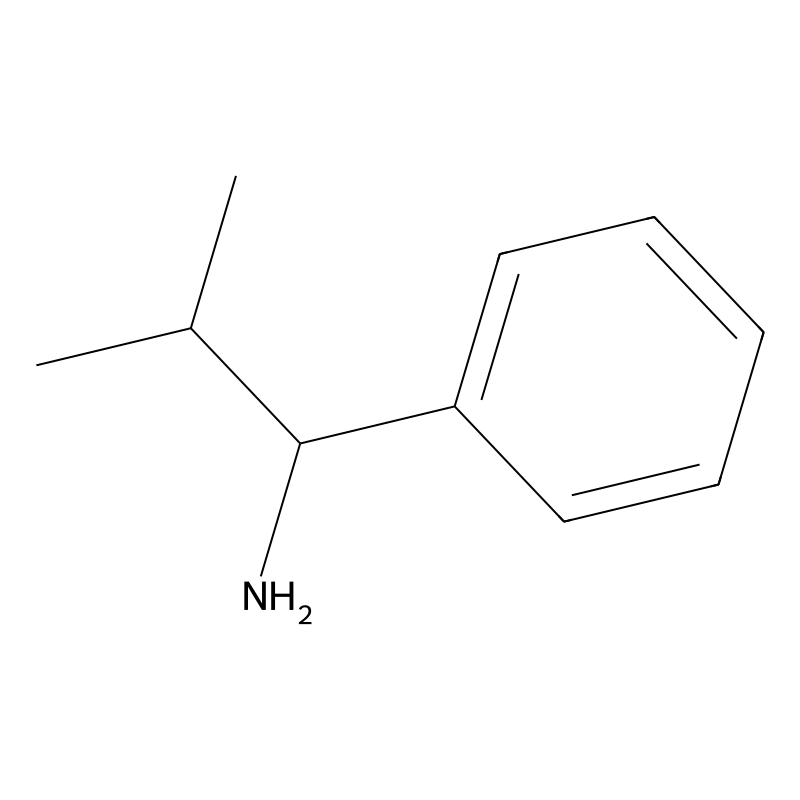

2-Methyl-1-phenylpropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Synthesis

The presence of a chiral center (asymmetric carbon) in the molecule suggests potential applications in asymmetric synthesis. Chiral molecules can exist in two mirror-image forms (enantiomers) with different biological properties. Asymmetric synthesis techniques aim to produce one enantiomer selectively. The structure of 2-Methyl-1-phenylpropan-1-amine could be explored as a starting material or intermediate for the synthesis of other chiral compounds ().

Medicinal Chemistry

The amine group and the aromatic ring (phenyl) are common functional groups found in many biologically active molecules. Research could investigate if 2-Methyl-1-phenylpropan-1-amine possesses any interesting biological activities or if it can be modified to create new drug candidates.

Material Science

The aromatic ring and the amine group can participate in various chemical reactions, potentially allowing for the creation of new materials with specific properties. Research could explore the use of 2-Methyl-1-phenylpropan-1-amine as a building block for polymers or other functional materials.

2-Methyl-1-phenylpropan-1-amine, also known as (S)-2-methyl-1-phenylpropan-1-amine, is an organic compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. This compound features a propan-1-amine backbone with a methyl group and a phenyl group attached, making it a member of the substituted amine class. It is often classified under the category of psychoactive substances due to its structural similarity to amphetamines, which are known for their stimulant properties.

- Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.

- Acylation: It can also react with acyl chlorides or anhydrides to form amides.

- Hydrochloride Formation: The compound can form hydrochloride salts, enhancing its solubility in water and stability for pharmaceutical applications .

2-Methyl-1-phenylpropan-1-amine exhibits biological activity primarily as a central nervous system stimulant. Its mechanism of action is believed to involve the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness, attention, and energy levels. Research indicates that it may have potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .

2-Methyl-1-phenylpropan-1-amine has several applications:

- Pharmaceuticals: It is used in the development of medications targeting ADHD and other cognitive disorders due to its stimulant properties.

- Research: The compound serves as a reference standard in pharmacological studies examining the effects of amphetamine-like substances.

- Chemical Intermediates: It acts as an intermediate in the synthesis of other pharmaceutical compounds .

Studies on 2-methyl-1-phenylpropan-1-amine have focused on its interactions with various receptors in the brain. Notably:

- Dopaminergic Receptors: It shows affinity for dopamine receptors, contributing to its stimulant effects.

- Adrenergic Receptors: The compound may also interact with adrenergic receptors, influencing cardiovascular responses.

These interactions highlight its potential therapeutic uses but also necessitate caution due to possible side effects associated with stimulant use .

Several compounds share structural similarities with 2-methyl-1-phenylpropan-1-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1391437-15-2 | 0.97 | Substituted phenyl group enhances lipophilicity |

| (R)-2-Methyl-1-phenylpropan-1-ammonium chloride | 68906-27-4 | 0.97 | Optical isomer; potential differences in activity |

| 2,2-Dimethyl-1-phenylpropan-1-ammonium chloride | 61501-04-0 | 0.97 | Additional methyl group alters steric properties |

| (R)-2,2-Dimethyl-1-(p-tolyl)propan-1-ammonium chloride | 19068-35-0 | 0.94 | Similar structure but different substituents |

These compounds exhibit varying degrees of biological activity and pharmacological profiles, underscoring the importance of structural nuances in determining their effects .

2-Methyl-1-phenylpropan-1-amine possesses the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name reflecting its structural organization as a three-carbon propane chain bearing a phenyl substituent at the first carbon, a methyl group at the second carbon, and an amino group at the first carbon position. The Chemical Abstracts Service has assigned this compound the registry number 6668-27-5, providing a unique identifier for chemical databases and regulatory systems.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC(C)C(C1=CC=CC=C1)N, while the International Chemical Identifier string is InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3. The International Chemical Identifier Key, which provides a condensed representation, is UVXXBSCXKKIBCH-UHFFFAOYSA-N. These standardized representations facilitate computational chemistry applications and database searches across scientific literature.

Table 1 presents the comprehensive nomenclature and identification parameters for 2-methyl-1-phenylpropan-1-amine:

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-methyl-1-phenylpropan-1-amine |

| Chemical Abstracts Service Number | 6668-27-5 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| European Community Number | 821-206-4 |

| DSSTox Substance Identifier | DTXSID50407186 |

| Simplified Molecular Input Line Entry System | CC(C)C(C1=CC=CC=C1)N |

| International Chemical Identifier Key | UVXXBSCXKKIBCH-UHFFFAOYSA-N |

Alternative nomenclature systems have generated various synonymous names for this compound. The α-(1-methylethyl)benzenemethanamine designation emphasizes the benzenemethanamine core structure with an isopropyl substituent. Other recognized names include 2-methyl-1-phenylpropylamine, (2-methyl-1-phenylpropyl)amine, and α-isopropylbenzylamine. These naming variations reflect different approaches to describing the same molecular structure, each emphasizing particular structural features or functional group arrangements.

The compound exists as both racemic mixtures and individual enantiomers due to the presence of a chiral center at the first carbon atom. The stereochemical designations (R) and (S) apply to the individual enantiomers, with specific Chemical Abstracts Service numbers assigned to each form. The (R)-enantiomer carries the registry number 23844-66-8, while the (S)-enantiomer is identified by 68906-26-3. This stereochemical diversity adds complexity to both synthetic approaches and analytical characterization methods.

Historical Context in Organic Synthesis

The synthesis of 2-methyl-1-phenylpropan-1-amine represents a significant milestone in the development of organic synthetic methodology, with its origins tracing back to late nineteenth-century pharmaceutical research. The compound was first synthesized by Japanese scientist Nagayoshi Nagai in 1893 through reduction of ephedrine, a natural alkaloid isolated from Ephedra sinica. This synthetic achievement marked an important advancement in the understanding of phenethylamine chemistry and established fundamental principles for the preparation of substituted aromatic amines.

Nagai's original synthetic approach utilized ephedrine as the starting material, employing reduction conditions to convert the secondary alcohol functionality to the corresponding amine. This methodology demonstrated the feasibility of structural modifications within the phenethylamine framework and provided insights into the relationship between natural products and synthetic derivatives. The reduction process involved the selective transformation of the hydroxyl group while maintaining the integrity of the carbon-nitrogen bond and the aromatic ring system.

Subsequent developments in the synthesis of 2-methyl-1-phenylpropan-1-amine occurred in 1919 when Japanese researcher Akira Ogata successfully crystallized the compound in pure form using red phosphorus and iodine as reducing agents. This advancement represented a significant improvement in synthetic methodology, providing access to crystalline material with enhanced purity and stability. The crystallization process enabled more precise characterization of the compound's physical properties and facilitated further research into its chemical behavior.

Modern synthetic approaches to 2-methyl-1-phenylpropan-1-amine have evolved to encompass multiple methodological pathways. Patent literature describes methods for preparing substituted phenylpropanamine compounds through various synthetic routes. Contemporary synthesis typically involves the preparation of phenyl-2-propanone as an intermediate, followed by reductive amination procedures. The Friedel-Crafts acylation of benzene with appropriate acylating agents provides access to the ketone intermediate, which subsequently undergoes reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride.

Table 2 summarizes key historical developments in the synthesis of 2-methyl-1-phenylpropan-1-amine:

| Year | Researcher | Synthetic Method | Key Innovation |

|---|---|---|---|

| 1893 | Nagayoshi Nagai | Ephedrine reduction | First synthesis from natural product |

| 1919 | Akira Ogata | Red phosphorus/iodine reduction | Crystalline form isolation |

| 1937 | Temmler-Werke (Germany) | Patent methodology | Industrial production methods |

| Modern | Various | Reductive amination | Phenyl-2-propanone route |

The reductive amination methodology has become a preferred synthetic route due to its versatility and reliability. This approach involves the formation of an imine intermediate through condensation of phenyl-2-propanone with ammonia or ammonium acetate, followed by reduction of the imine to yield the desired amine product. Sodium cyanoborohydride serves as an effective reducing agent for this transformation, operating under mild conditions at room temperature in methanol solvent systems.

Alternative synthetic pathways include direct alkylation reactions and Grignard-based approaches. The direct alkylation method involves the reaction of benzylamine derivatives with appropriate alkyl halides under basic conditions. Grignard methodology utilizes organometallic reagents to construct the carbon framework, followed by appropriate functional group transformations to introduce the amino functionality. These diverse synthetic approaches demonstrate the versatility of modern organic chemistry in accessing complex molecular structures through multiple strategic pathways.

Structural Relationship to β-Adrenergic Receptor Agonists

The structural architecture of 2-methyl-1-phenylpropan-1-amine exhibits significant molecular similarities to naturally occurring catecholamines and synthetic β-adrenergic receptor agonists, positioning it within a broader family of biologically relevant phenethylamine derivatives. The phenethylamine backbone serves as a privileged structural motif found throughout numerous G protein-coupled receptor ligands, including both endogenous neurotransmitters and pharmaceutical agents. This structural relationship provides important insights into structure-activity relationships and molecular recognition patterns within adrenergic receptor systems.

The core phenethylamine framework consists of a phenyl ring connected to an ethylamine side chain, creating a fundamental scaffold that appears in dopamine, norepinephrine, and epinephrine. In 2-methyl-1-phenylpropan-1-amine, this basic structure undergoes modification through the addition of methyl substituents, creating a more complex three-dimensional molecular geometry. The presence of the isopropyl group at the α-carbon position introduces steric bulk that influences molecular conformations and potential receptor interactions.

Comparison with epinephrine reveals both structural similarities and important differences. Epinephrine possesses the molecular formula C₉H₁₃NO₃ and contains hydroxyl groups at the 3 and 4 positions of the phenyl ring, along with a secondary alcohol at the β-carbon and an N-methyl substituent. The absence of these hydroxyl groups in 2-methyl-1-phenylpropan-1-amine eliminates the catechol functionality that characterizes the natural catecholamines, while the α-methyl branching pattern creates a distinct structural profile compared to the linear β-phenethylamine arrangement found in epinephrine.

Table 3 provides a comparative analysis of structural features between 2-methyl-1-phenylpropan-1-amine and related adrenergic compounds:

| Compound | Molecular Formula | Phenyl Substitution | Amine Type | α-Substitution | β-Substitution |

|---|---|---|---|---|---|

| 2-Methyl-1-phenylpropan-1-amine | C₁₀H₁₅N | None | Primary | Isopropyl | None |

| Epinephrine | C₉H₁₃NO₃ | 3,4-dihydroxy | Secondary (N-methyl) | None | Hydroxyl |

| Norepinephrine | C₈H₁₁NO₃ | 3,4-dihydroxy | Primary | None | Hydroxyl |

| Isoproterenol | C₁₁H₁₇NO₃ | 3,4-dihydroxy | Secondary (N-isopropyl) | None | Hydroxyl |

| Phenethylamine | C₈H₁₁N | None | Primary | None | None |

The stereochemical considerations become particularly important when examining receptor interactions. The chiral center present in 2-methyl-1-phenylpropan-1-amine creates two enantiomeric forms with potentially different biological activities. Research into G protein-coupled receptor ligands has demonstrated that stereochemical configuration can significantly influence binding affinity and functional selectivity. The (R) and (S) enantiomers of substituted phenethylamines often exhibit distinct pharmacological profiles, reflecting the stereochemical specificity of biological receptor systems.

Molecular modeling studies of phenethylamine derivatives reveal important conformational relationships that influence receptor binding. The extended conformation places the amino group and aromatic ring in spatial arrangements that facilitate interactions with complementary binding sites on G protein-coupled receptors. The α-methyl substitution in 2-methyl-1-phenylpropan-1-amine restricts conformational flexibility compared to unsubstituted phenethylamine, potentially leading to enhanced selectivity for specific receptor subtypes.

The trace amine-associated receptor 1 system represents another important molecular target for phenethylamine derivatives. Research has identified phenethylamine as a potent agonist of trace amine-associated receptor 1 in mouse, rat, and human systems. The structural modifications present in 2-methyl-1-phenylpropan-1-amine may influence its interactions with this receptor system, though the specific binding characteristics require detailed experimental investigation.

Contemporary research into phenethylamine derivatives has expanded understanding of their molecular recognition patterns. The identification of selective ligands for serotonin receptor subtypes, sigma receptors, and other G protein-coupled receptor families demonstrates the versatility of the phenethylamine scaffold. These findings suggest that subtle structural modifications, such as those present in 2-methyl-1-phenylpropan-1-amine, can lead to significant changes in receptor selectivity and functional activity.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Methyl-1-phenylpropan-1-amine through analysis of both proton (¹H) and carbon-13 (¹³C) environments within the molecule [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 2-Methyl-1-phenylpropan-1-amine exhibits characteristic signals that correspond to distinct proton environments within the molecular structure [1] [2]. The aromatic protons associated with the phenyl ring appear as a complex multiplet in the chemical shift range of 7.2-7.5 parts per million, consistent with the expected aromatic environment [1] [2]. The methine proton (CH) attached to the amine group exhibits a quartet multiplicity pattern in the range of 3.8-4.2 parts per million due to coupling with the adjacent methyl groups [1] [2].

The methyl protons (CH₃) of the isopropyl group display a characteristic doublet pattern in the chemical shift range of 1.0-1.3 parts per million, resulting from coupling with the methine proton [1] [2]. The amine protons (NH₂) appear as a broad singlet in the range of 1.5-2.0 parts per million, with the broadening attributed to rapid exchange with solvent or quadrupolar relaxation effects [1] [2].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through examination of carbon environments [1] [2]. The aromatic carbons of the phenyl ring exhibit signals in the characteristic aromatic region of 125-140 parts per million [1] [2]. The methine carbon directly attached to the amine group appears in the range of 50-60 parts per million, reflecting the deshielding effect of the nitrogen atom [1] [2]. The methyl carbons of the isopropyl group resonate in the aliphatic region of 18-25 parts per million, consistent with their alkyl environment [1] [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 2-Methyl-1-phenylpropan-1-amine reveals characteristic fragmentation patterns that provide insights into its molecular structure and stability [3] [4] [5].

Molecular Ion and Base Peak

The molecular ion peak [M]⁺ appears at mass-to-charge ratio 149, corresponding to the intact molecular formula C₁₀H₁₅N [3] [4]. However, the molecular ion typically exhibits variable intensity due to the inherent instability of amine molecular ions under electron ionization conditions [5] [6]. The base peak occurs at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺), which represents the most abundant fragment in the mass spectrum [3] [4].

Primary Fragmentation Pathways

The fragmentation pattern of 2-Methyl-1-phenylpropan-1-amine follows typical pathways observed for aromatic amines [5] [6]. Alpha-cleavage adjacent to the amine group leads to formation of stabilized carbocation fragments [5] [6]. The tropylium ion at mass-to-charge ratio 91 results from benzylic cleavage and subsequent rearrangement to form the highly stable seven-membered aromatic cation [3] [4].

Additional significant fragments include the phenyl fragment at mass-to-charge ratio 77 (C₆H₅⁺), formed through loss of the methyl group from the tropylium ion [3] [4]. Loss of a methyl group from the molecular ion produces a fragment at mass-to-charge ratio 134, while loss of the isopropyl group generates a fragment at mass-to-charge ratio 106 [3] [4].

Fragmentation Mechanism

The fragmentation mechanism involves initial ionization at the amine nitrogen, followed by alpha-cleavage of the carbon-carbon bond adjacent to the nitrogen [5] [6]. This process generates immonium ions that undergo further fragmentation through loss of alkyl groups [5] [6]. The phenyl ring provides stabilization through resonance effects, favoring formation of benzyl-type fragments [5] [6].

Thermodynamic Parameters

Melting Point and Boiling Point Analysis

The thermodynamic properties of 2-Methyl-1-phenylpropan-1-amine reflect its molecular structure and intermolecular interactions [7] [8].

Boiling Point Characteristics

The boiling point of 2-Methyl-1-phenylpropan-1-amine has been determined to be 220.8±9.0°C at standard atmospheric pressure (760 mmHg) [7]. This relatively high boiling point is attributed to the presence of intermolecular hydrogen bonding between the amine groups of adjacent molecules [7]. The phenyl ring contributes to the elevated boiling point through π-π stacking interactions and increased molecular weight [7].

Melting Point Determination

The melting point of 2-Methyl-1-phenylpropan-1-amine has not been definitively established in the available literature [7] [9]. This absence of melting point data may indicate that the compound exists as a liquid at room temperature or that crystallization studies have not been extensively conducted [7] [9].

Thermal Stability

The compound demonstrates thermal stability up to its boiling point, with the aromatic ring providing structural rigidity that contributes to thermal resistance [7] [8]. The presence of the branched alkyl chain (isopropyl group) may influence the thermal properties by affecting molecular packing and intermolecular interactions [7] [8].

Partition Coefficients (LogP)

The partition coefficient represents a critical physicochemical parameter that describes the distribution of 2-Methyl-1-phenylpropan-1-amine between octanol and water phases [7] [8].

Octanol-Water Partition Coefficient

The logarithm of the partition coefficient (LogP) for 2-Methyl-1-phenylpropan-1-amine has been determined to be 2.15 [7]. This value indicates moderate lipophilicity, suggesting that the compound exhibits preference for organic phases over aqueous phases [7]. The positive LogP value reflects the hydrophobic contribution of the phenyl ring and the branched alkyl chain, which outweigh the hydrophilic influence of the amine group [7].

Implications for Biological Activity

The LogP value of 2.15 falls within the range typically associated with compounds capable of crossing biological membranes [7] [8]. This partition coefficient suggests that 2-Methyl-1-phenylpropan-1-amine may exhibit bioavailability characteristics suitable for pharmaceutical applications, though specific biological activity studies would be required for definitive assessment [7] [8].

Solubility Characteristics

The partition coefficient data correlates with the expected solubility behavior of 2-Methyl-1-phenylpropan-1-amine [7] [8]. The compound likely exhibits limited water solubility due to its lipophilic nature, while demonstrating good solubility in organic solvents such as alcohols, ethers, and aromatic hydrocarbons [7] [8].

Additional Thermodynamic Data

Supplementary thermodynamic parameters include a density of 0.9±0.1 g/cm³ at 25°C, indicating that the compound is less dense than water [7]. The flash point of 92.4±9.3°C suggests moderate flammability risk, requiring appropriate safety precautions during handling and storage [7]. The vapor pressure of 0.1±0.4 mmHg at 25°C indicates low volatility at room temperature [7].

| Parameter | Value | Conditions |

|---|---|---|

| Boiling Point | 220.8±9.0°C | 760 mmHg |

| Density | 0.9±0.1 g/cm³ | 25°C |

| Flash Point | 92.4±9.3°C | Standard conditions |

| Vapor Pressure | 0.1±0.4 mmHg | 25°C |

| Partition Coefficient (LogP) | 2.15 | Octanol/water |

| Refractive Index | 1.515 | 25°C |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive